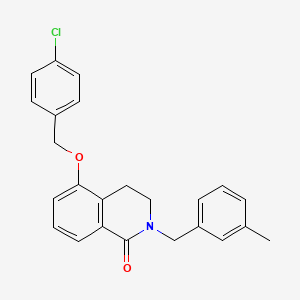

5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c1-17-4-2-5-19(14-17)15-26-13-12-21-22(24(26)27)6-3-7-23(21)28-16-18-8-10-20(25)11-9-18/h2-11,14H,12-13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWHCVLHZYUKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the isoquinoline core.

Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methylbenzyl halide reacts with the isoquinoline core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halides (e.g., chlorides, bromides) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antitumor properties. Research indicates that derivatives of isoquinoline compounds can exhibit cytotoxic effects against various cancer cell lines. The structural modifications, particularly the presence of chlorobenzyl and methylbenzyl groups, enhance the compound's interaction with biological targets, potentially leading to improved efficacy against tumors.

Case Study: Antitumor Activity

A study demonstrated that similar isoquinoline derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting that 5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one may follow suit. The mechanism involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Neuropharmacology

The compound has been investigated for its neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems, and this particular compound may modulate pathways involved in neurodegenerative diseases.

Case Study: Neuroprotective Properties

Research on related compounds has shown promise in protecting neuronal cells from oxidative stress. This suggests that this compound could potentially be developed as a therapeutic agent for conditions like Alzheimer's disease.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, it could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study: CYP Enzyme Inhibition

Studies have shown that isoquinoline derivatives can inhibit CYP3A4, an important enzyme in drug metabolism. This could lead to significant implications for drug interactions and pharmacokinetics when used alongside other medications.

Anti-inflammatory Applications

There is growing interest in the anti-inflammatory properties of compounds similar to this compound. The modulation of inflammatory pathways can be crucial in treating chronic inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

Research has highlighted that isoquinoline derivatives can reduce the expression of pro-inflammatory cytokines in vitro. This suggests a potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Structural Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for drug development. The unique structure of this compound allows for extensive SAR studies.

Data Table: Structural Variants and Their Activities

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomerism and Molecular Properties

Key Differences and Implications

In contrast, the 4-methylbenzyl analog (para-substituted) may exhibit enhanced symmetry, favoring crystallographic packing. The 2-methylbenzyl isomer (ortho-substituted) likely experiences greater steric strain due to proximity to the dihydroisoquinolinone core, which could reduce solubility or alter binding affinities in biological systems.

Spectroscopic Characterization: While NMR data for the target compound are unavailable, analogs such as 2-([1,1'-biphenyl]-4-yl)-3,4-dihydroisoquinolin-1(2H)-one () demonstrate that substituent positions significantly influence chemical shifts. For example, aromatic protons in the 3-methyl derivative would experience distinct electronic environments compared to para- or ortho-substituted analogs, leading to unique splitting patterns in <sup>1</sup>H NMR spectra.

Crystallographic Behavior :

- Software tools like SHELXL and ORTEP-3 () are widely used for refining crystal structures. The para-substituted 4-methylbenzyl analog may form more ordered crystals due to symmetric substitution, whereas the 3-methyl isomer’s asymmetric structure could result in twinning or disordered packing.

Biological Relevance: Substituted dihydroisoquinolinones are explored as kinase inhibitors or antimicrobial agents. For instance, 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one () highlights the role of halogen and methyl groups in modulating bioactivity. The target compound’s 3-methyl group might optimize hydrophobic interactions in enzyme binding pockets compared to its isomers.

Biological Activity

5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structure and Properties

The compound is characterized by a complex structure that includes a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the chlorobenzyl and methylbenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in cancer cell proliferation.

- Case Study : In vitro assays demonstrated that the compound exhibits potent antiproliferative activity against Z-138 cells, a model for non-Hodgkin's lymphoma. The mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase. Additionally, xenograft models showed significant tumor growth inhibition with low toxicity profiles .

2. Enzyme Inhibition

The compound's structure suggests potential activity as a selective inhibitor of phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in inflammatory responses.

- Research Findings : Compounds structurally related to this compound have been shown to inhibit PDE4 with submicromolar potency. This inhibition can lead to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell growth and inflammation:

- PRMT5 Inhibition : By inhibiting PRMT5, the compound disrupts methylation processes essential for cancer cell survival.

- PDE4 Inhibition : The inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress inflammatory responses and promote apoptosis in certain cancer cells.

Data Tables

Q & A

Basic: What synthetic routes are recommended for synthesizing 5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, and what key reaction conditions influence yield?

Answer:

A general approach involves multi-step functionalization of the dihydroisoquinolinone core. For example:

Core formation : Cyclization of substituted phenethylamine precursors via Bischler-Napieralski reactions or acid-catalyzed cyclization.

Substituent introduction :

- Alkylation or acylation at the N2 position using 3-methylbenzyl halides (e.g., 3-methylbenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .

- O-arylation/alkylation at the C5 position using 4-chlorobenzyl bromide in the presence of a Pd catalyst or nucleophilic substitution .

Optimization : Yields depend on solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the final product .

Advanced: How can researchers resolve contradictions in reported bioactivity data for dihydroisoquinolinone derivatives?

Answer:

Contradictions often arise from variations in assay conditions or structural modifications. Methodological strategies include:

Standardized assays : Re-evaluate activity under uniform conditions (e.g., acetylcholinesterase inhibition assays at pH 7.4, 25°C) .

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using molecular docking or QSAR models .

Meta-analysis : Pool data from multiple studies to identify trends, accounting for variables like solvent polarity in solubility studies .

Example : If derivative A shows higher activity in Study X but lower in Study Y, confirm purity (via HPLC) and test for competitive inhibition mechanisms .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for benzyl protons).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydroisoquinolinone core .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₂₁ClNO₂) .

X-ray crystallography : For unambiguous stereochemical assignment if chiral centers are present .

Advanced: How can computational tools predict metabolic pathways and reactivity of this compound?

Answer:

Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester or ether linkages prone to hydrolysis) .

Molecular Dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict phase I metabolism (e.g., oxidation at the benzyl position) .

Machine learning (ML) : Train models on existing metabolic datasets (e.g., PubChem BioAssay) to prioritize likely metabolites .

Application : Predict if the 4-chlorobenzyl group undergoes dehalogenation or if the dihydroisoquinolinone ring oxidizes to a quinone .

Basic: What experimental design principles apply when testing this compound’s enzyme inhibition activity?

Answer:

Controls : Include positive controls (e.g., donepezil for acetylcholinesterase) and vehicle-only negative controls .

Dose-response curves : Test 5–7 concentrations (e.g., 1 nM–100 µM) in triplicate to calculate IC₅₀ values .

Blinding : Use double-blind protocols to reduce bias in data interpretation .

Reproducibility : Validate results across multiple cell lines or enzyme batches (e.g., human vs. bovine acetylcholinesterase) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

DoE (Design of Experiments) : Use factorial designs to test variables like temperature (40–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.1–5 mol% Pd) .

In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Byproduct analysis : Identify impurities via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to block unwanted nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.